REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[Al+3:10].[Cl-].[Cl-].[Cl-]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Al:10]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was removed from the solids by cannula
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a strong stream of dry nitrogen gas
|
Type
|
WASH
|
Details
|
The residue was washed twice with n-hexane (10 mL each)
|
Type
|
FILTRATION
|
Details
|
filtered in an enclosed system (Schlenk filtration)
|
Type
|
CUSTOM
|
Details
|
The filtered solid was dried under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)[Al](C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |